molecular formula C16H15N3O5S B3954795 3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide

3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3954795
M. Wt: 361.4 g/mol
InChI Key: HEHAJNQVBZSNFZ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring, a nitrophenyl group, and a carbamothioyl linkage

Properties

IUPAC Name

3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-23-11-7-10(8-12(9-11)24-2)15(20)18-16(25)17-13-5-3-4-6-14(13)19(21)22/h3-9H,1-2H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHAJNQVBZSNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The nitrophenyl and carbamothioyl groups play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-(3-nitrophenyl)benzamide
  • 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
  • 3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

Uniqueness

3,5-dimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide is unique due to the specific positioning of the methoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamothioyl linkage further enhances its potential as a versatile compound in various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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